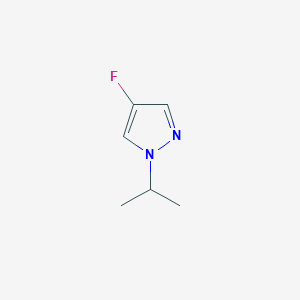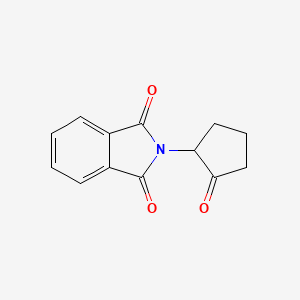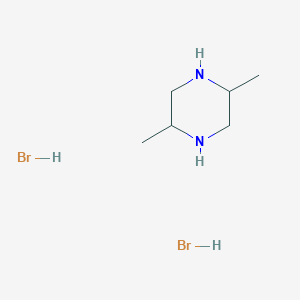
4-Fluoro-1-isopropyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-1-isopropyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-isopropyl-1H-pyrazole typically involves the reaction of pyrazole with an electrophilic fluorinating agent. One efficient method includes the use of Selectfluor in acetonitrile, which facilitates the fluorination process . Another approach involves the reaction of pyrazole with hydrazine dihydrochloride in ethanol and water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method, which simplifies the process and increases yield. This method involves the reaction of pyrazole with an electrophilic fluorinating agent under controlled conditions . The process is designed to be highly efficient, reducing the need for multiple purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or DMSO under oxygen.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrazine, sodium borohydride.
Substitution: Electrophilic fluorinating agents like Selectfluor.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Applications De Recherche Scientifique
4-Fluoro-1-isopropyl-1H-pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-1H-pyrazole: Similar in structure but lacks the isopropyl group.
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group, making it useful in Suzuki-Miyaura coupling reactions.
3,5-Diarylpyrazoles: Substituted at different positions, offering different chemical properties and applications.
Uniqueness
4-Fluoro-1-isopropyl-1H-pyrazole is unique due to the presence of both a fluorine atom and an isopropyl group. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H9FN2 |
|---|---|
Poids moléculaire |
128.15 g/mol |
Nom IUPAC |
4-fluoro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H9FN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 |
Clé InChI |
WYPBCYUXRCQBIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)

![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)


![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)


![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)

![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)
